1S/C17H15ClO3S/c1-11-2-4-12 (5-3-11)15 (19)10-16 (17 (20)21)22-14-8-6-13 (18)7-9-14/h2-9,16H,10H2,1H3, (H,20,21)
. This indicates the molecular structure of the compound.
This synthetic procedure has been successfully scaled up to produce multi-kilogram quantities of Esonarimod with reproducible results [].
Although specific structural data for Esonarimod is limited in the provided papers, its molecular structure can be deduced from its chemical name and synthesis route. The molecule contains a 4-phenyl-4-oxobutanoic acid backbone with a 4-methylphenyl substituent at the 4-position and an acetylthiomethyl group at the 2-position. The presence of a chiral center at the 2-position leads to the existence of two enantiomers, (R)-Esonarimod and (S)-Esonarimod. X-ray crystallographic analysis of the 4-bromobenzyl ester derivative of (+)-Esonarimod confirmed its absolute configuration as (S) [].
Research suggests that Esonarimod might exert its anti-rheumatic effects by selectively enhancing activation-induced T cell death []. This process involves the following:
Interestingly, Esonarimod does not affect the expression of Fas/FasL, suggesting that its pro-apoptotic effects are independent of the Fas/FasL pathway [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4